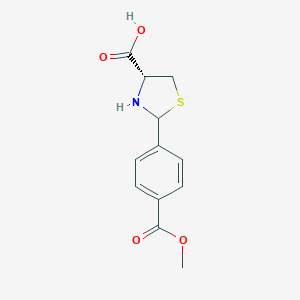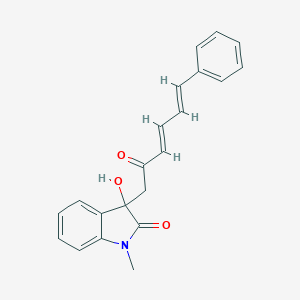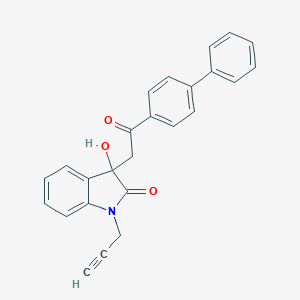
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as 'MTCA', is a thiazolidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用機序
The exact mechanism of action of MTCA is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. MTCA's anti-tumor effects are thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. MTCA's anti-diabetic effects are believed to be due to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MTCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTCA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that MTCA improves insulin sensitivity and reduces blood glucose levels in diabetic animal models.
実験室実験の利点と制限
MTCA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. MTCA has also been shown to be non-toxic at therapeutic doses. However, there are also some limitations to using MTCA in lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of MTCA.
将来の方向性
There are several future directions for research on MTCA. One area of interest is the development of MTCA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of MTCA's potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of MTCA and its potential therapeutic applications.
合成法
MTCA can be synthesized through a multistep process starting with the reaction of 4-methoxycarbonylbenzaldehyde with thiourea to form 4-methoxycarbonylphenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylate. Finally, the ester group is hydrolyzed to form MTCA.
科学的研究の応用
MTCA has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been studied for its anti-tumor properties, as it inhibits the growth of cancer cells by inducing apoptosis. In addition, MTCA has shown potential as an anti-diabetic agent by improving insulin sensitivity and reducing blood glucose levels.
特性
製品名 |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
|---|---|
分子式 |
C12H13NO4S |
分子量 |
267.3 g/mol |
IUPAC名 |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c1-17-12(16)8-4-2-7(3-5-8)10-13-9(6-18-10)11(14)15/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10?/m0/s1 |
InChIキー |
ASAYCBZOZLTZEN-RGURZIINSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O |
SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)